![molecular formula C16H10ClF2NOS2 B2919952 4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione CAS No. 866153-93-7](/img/structure/B2919952.png)
4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione is a useful research compound. Its molecular formula is C16H10ClF2NOS2 and its molecular weight is 369.83. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intramolecular Hydrogen Bonds in Thiazole Derivatives
A theoretical study explored the intramolecular hydrogen bonds, CH...X (X = N, O, or Cl), in various thiazole derivatives. These bonds were studied using all-electron calculations, showing the presence of single H-bonds in each compound analyzed, with bond energies estimated around 2.0 to 4.0 kcal/mol. This research contributes to understanding the electronic structures and bonding in thiazole compounds, which can influence their reactivity and stability in various applications (Castro et al., 2007).
Antimicrobial Activities of Thiazole Derivatives
Another study synthesized new Mannich bases bearing the 1,3,4-oxadiazoline ring system, which were screened for their antimicrobial activities. The preliminary results revealed that some compounds exhibited promising antimicrobial activities, suggesting their potential as lead compounds for developing new antimicrobial agents (JagadeeshPrasad et al., 2015).
Chemistry of 3-Alkoxy-4-(p-chlorophenyl)-1,3-thiazole-2(3H)-thione
Research into the synthetic, spectroscopic, and structural investigations of 3-alkoxy-4-(p-chlorophenyl)-1,3-thiazole-2(3H)-thiones provided insights into their background reactivity and selectivity in transformations. These findings can inform the development of these compounds as alkoxyl radical precursors for various chemical syntheses (Hartung et al., 2009).
Corrosion Inhibition by Thiazole Derivatives
A study on the corrosion inhibition performances of thiazole and thiadiazole derivatives against the corrosion of iron highlighted the use of density functional theory (DFT) calculations and molecular dynamics simulations. The research provided theoretical support for the experimental findings, indicating that these compounds can serve as effective corrosion inhibitors (Kaya et al., 2016).
Structural Characterization of Thiazole Derivatives
Structural investigations of specific thiazole derivatives through single crystal diffraction studies have contributed to understanding their crystalline structure and molecular conformation. This research is crucial for the development of materials with tailored properties for specific applications (Kariuki et al., 2021).
Properties
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF2NOS2/c17-10-4-6-12(7-5-10)21-8-11-9-23-16(22)20(11)15-13(18)2-1-3-14(15)19/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMCBACGAPCIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C(=CSC2=S)COC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
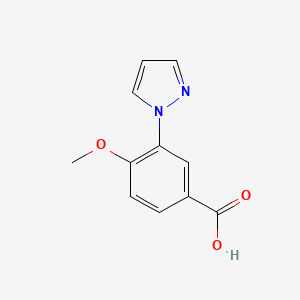
![2-(3,4-dimethylphenyl)-5-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919871.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2919872.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2919873.png)
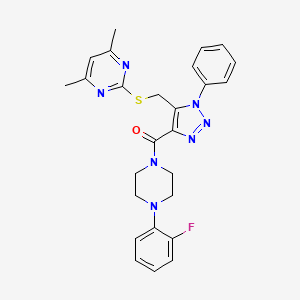
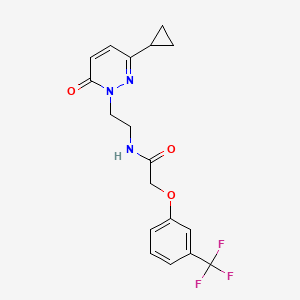
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)
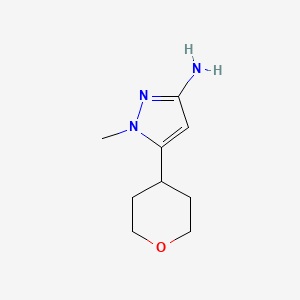


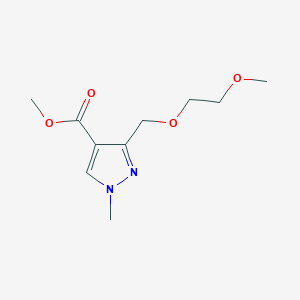
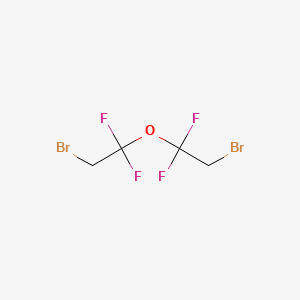
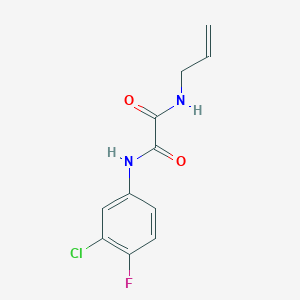
![5-(Piperidin-1-ylmethyl)-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B2919891.png)
